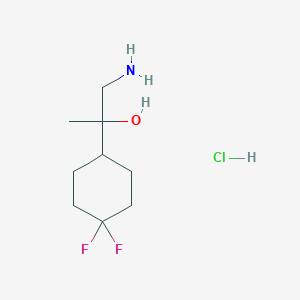

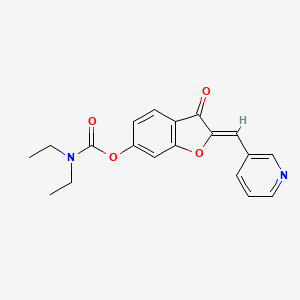

![molecular formula C20H12FNO5S B2967513 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate CAS No. 433320-52-6](/img/structure/B2967513.png)

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

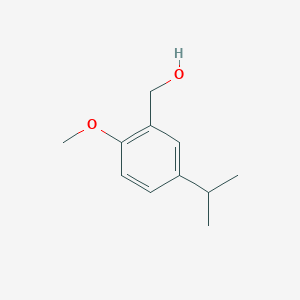

The compound “4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate” is a complex organic molecule that contains several functional groups. It has a thiophene ring, a nitro group, a carboxylate ester group, and a fluoro group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The nitro group (-NO2) is a common functional group in organic chemistry, known for its reactivity. The carboxylate ester group (-COOR) is a derivative of carboxylic acids and can participate in various reactions, including hydrolysis and transesterification. The fluoro group (-F) is a halogen that can affect the reactivity and properties of the molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Antimicrobial Activities

The compound 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate, although not directly mentioned, is structurally related to various synthesized molecules evaluated for their antimicrobial properties. For instance, derivatives synthesized from 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline demonstrated significant anti-Mycobacterium smegmatis activity, highlighting the potential antimicrobial applications of fluoro-nitrobenzoate derivatives (Yolal et al., 2012).

High-Performance Liquid Chromatography (HPLC)

Compounds like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole have been employed as precolumn fluorescent labeling reagents for HPLC of amino acids, indicating the utility of fluoro-nitrobenzoate compounds in enhancing detection sensitivity in biochemical analyses (Watanabe & Imai, 1981).

Heterocyclic Oriented Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to the target compound, has been utilized as a multireactive building block for the synthesis of various nitrogenous heterocycles, demonstrating the potential of such compounds in the creation of diverse chemical libraries relevant to drug discovery (Křupková et al., 2013).

Solid-Phase Synthesis Applications

The solid-phase synthesis of N-hydroxyindoles and benzo[c]isoxazoles using polystyrene-bound aryl fluorides showcases the adaptability of fluoro-nitrobenzoate compounds in facilitating the creation of complex organic molecules, which could be of significant interest in medicinal chemistry and material science (Stephensen & Zaragoza, 1999).

Liquid Crystal Research

Research on 4-alkoxyphenyl 4'-(4'-cyano- or nitro-benzoyloxy)-2'- or -3'-fluorobenzoates has contributed to the understanding of smectic modifications in liquid crystals, highlighting the role of fluorinated benzoates in the development of advanced materials with tailored optical and electronic properties (Destrade & Tinh, 1986).

Wirkmechanismus

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. For instance, many thiophene derivatives exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO5S/c21-14-5-10-19(17(12-14)18(23)9-8-16-2-1-11-28-16)27-20(24)13-3-6-15(7-4-13)22(25)26/h1-12H/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADYREWUQDEYPU-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

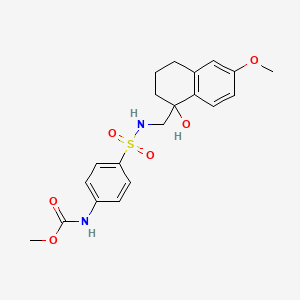

![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)

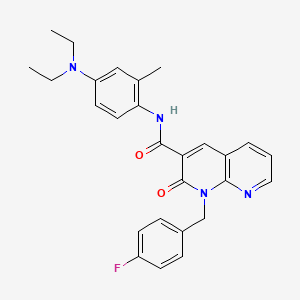

![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)

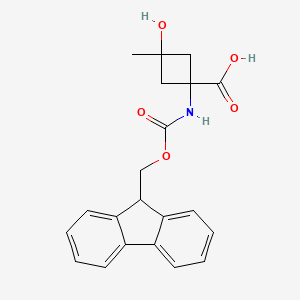

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2967452.png)